(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane
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Overview
Description
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS and a molecular weight of 232.29 g/mol . This compound is characterized by the presence of a butoxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the reaction of 4-butoxy-2,3-difluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfane.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane: Similar structure but with a benzyloxy group instead of a butoxy group.
2-[2,4-Difluoro-3-(methylsulfanyl)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Contains a dihydrooxazole ring and a methylsulfanyl group.
Uniqueness
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C11H14F2OS |
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Molecular Weight |
232.29 g/mol |
IUPAC Name |
1-butoxy-2,3-difluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H14F2OS/c1-3-4-7-14-8-5-6-9(15-2)11(13)10(8)12/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
XXXVQDSCDNEZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)SC)F)F |
Origin of Product |
United States |
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